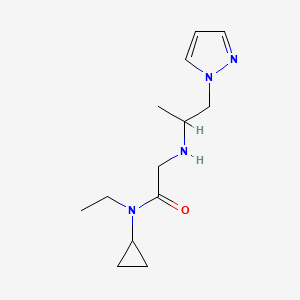![molecular formula C10H16F3N3O B7571111 1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)
1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that is used in various research fields, including pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine acts as a selective inhibitor of certain proteins and enzymes. It works by binding to the active site of the target protein or enzyme, thereby preventing its activity. The exact mechanism of action depends on the specific target and the context of the experiment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target and the context of the experiment. In general, it can affect various cellular processes, including ion transport, signal transduction, and gene expression. It can also affect physiological processes, such as neurotransmission, muscle contraction, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine is its selectivity for specific targets. This allows researchers to investigate the function of specific proteins and enzymes with high precision. Additionally, it has a high purity, which ensures reproducibility of experiments. However, one limitation is that it may not be effective in all experimental contexts, and its effects may be influenced by various factors, such as the concentration, duration of exposure, and cell type.
Zukünftige Richtungen
There are many potential future directions for research involving 1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine. One direction is to investigate its effects on specific diseases, such as cancer, neurodegenerative disorders, and metabolic disorders. Another direction is to develop more selective and potent inhibitors based on the structure of this compound. Additionally, it may be used in combination with other compounds to achieve synergistic effects.
Synthesemethoden
1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine can be synthesized using various methods. One of the most common methods involves the reaction of 2-(2,2,2-trifluoroethoxy)ethylamine with 1-(chloromethyl)pyrazole in the presence of a base. Another method involves the reaction of 1-(pyrazol-1-yl)propan-2-amine with 2-(2,2,2-trifluoroethoxy)ethyl chloride in the presence of a base. Both methods result in the formation of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine has various applications in scientific research. It is commonly used as a tool compound to investigate the function of specific proteins and enzymes. It can also be used to study the structure and function of ion channels, receptors, and transporters. Additionally, it has potential applications in drug discovery and development.
Eigenschaften
IUPAC Name |
1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N3O/c1-9(7-16-5-2-3-15-16)14-4-6-17-8-10(11,12)13/h2-3,5,9,14H,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDLSNGXTKKCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCCOCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)



![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)






